(1S,2S,4R,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Overview
Description
“(1S,2S,4R,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid” is a chemical compound with the molecular formula C9H13NO4 . It has an average mass of 199.204 Da and a monoisotopic mass of 199.084457 Da .
Synthesis Analysis
The synthesis of this compound and its analogs has been explored in the context of developing novel agents acting at metabotropic glutamate 2 (mGlu2) and 3 (mGlu3) receptors . The C4α-methyl analog of mGlu2/3 receptor agonist 1 (LY354740), which is this molecule, exhibited an unexpected mGlu2 agonist/mGlu3 antagonist pharmacological profile .Molecular Structure Analysis
The molecular structure of this compound includes 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Further structural analysis can be obtained through X-ray diffraction studies .Scientific Research Applications
Neuropharmacology
LY 395756 is a selective metabotropic glutamate ligand for mGlu 2 and mGlu 3 receptors . It acts as an agonist at mGlu 2 and antagonist at mGlu 3 . This dual action makes it a valuable tool in neuropharmacology research, particularly in studies related to glutamate signaling and its role in neurological disorders.
Mechanism of Action
Target of Action
LY 395756, also known as (1S,2S,4R,5R,6S)-rel-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid, LY 541850, (+/-)-LY 395756, or LY395756, primarily targets the mGlu2 and mGlu3 receptors . These receptors are part of the metabotropic glutamate receptor family, which plays a crucial role in neuronal signaling .
Mode of Action
LY 395756 acts as an agonist of the mGlu2 receptor and an antagonist of the mGlu3 receptor . As an agonist, it activates the mGlu2 receptor, while as an antagonist, it inhibits the activation of the mGlu3 receptor .
Biochemical Pathways
The activation and inhibition of mGlu2 and mGlu3 receptors respectively by LY 395756 influence various neuronal signaling pathways . .
Future Directions
properties
IUPAC Name |
(1S,2S,4R,5R,6S)-2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-3-2-9(10,8(13)14)6-4(3)5(6)7(11)12/h3-6H,2,10H2,1H3,(H,11,12)(H,13,14)/t3-,4+,5+,6+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVZICWQBFTOJX-QNDZYWSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C1C2C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,4R,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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